molecular formula C13H16ClN B6144776 3-(naphthalen-1-yl)propan-1-amine hydrochloride CAS No. 188751-59-9

3-(naphthalen-1-yl)propan-1-amine hydrochloride

Cat. No.: B6144776
CAS No.: 188751-59-9
M. Wt: 221.72 g/mol
InChI Key: RTNMBQCWUHOFCD-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)propan-1-amine hydrochloride is a naphthalene-derived amine salt with a propylamine backbone. The compound’s naphthalen-1-yl group confers aromatic hydrophobicity, and the protonated amine enhances water solubility, making it suitable for pharmaceutical formulations .

Properties

CAS No.

188751-59-9

Molecular Formula

C13H16ClN

Molecular Weight

221.72 g/mol

IUPAC Name

3-naphthalen-1-ylpropan-1-amine;hydrochloride

InChI

InChI=1S/C13H15N.ClH/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12;/h1-3,5-7,9H,4,8,10,14H2;1H

InChI Key

RTNMBQCWUHOFCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CCCN.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Conditions and Catalysts

The reaction typically employs sodium cyanoborohydride (NaBH3CN) as a selective reducing agent in methanol or ethanol at ambient temperature. Alternative catalysts include palladium on carbon (Pd/C) under hydrogen gas (1–3 atm), which achieves yields of 70–85%.

Table 1: Reductive Amination Optimization

ParameterConditionsYield (%)Source
Reducing AgentNaBH3CN in MeOH65
CatalystPd/C, H₂ (2 atm)82
Temperature25°C (NaBH3CN); 50°C (Pd/C)
Reaction Time12–24 hours

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in diethyl ether or dichloromethane. Crystallization from ethanol/water mixtures enhances purity (>98% by HPLC).

Coupling Reactions with Allylamine Derivatives

A patent-published route for structurally analogous compounds involves coupling naphthalene derivatives with allylamine intermediates, followed by hydrogenation and salt formation.

Allylamine Intermediate Synthesis

Allylamine substrates are prepared via nucleophilic substitution of 3-bromopropene with naphthalen-1-ylmagnesium bromide (Grignard reagent). This step achieves 75–90% yield under anhydrous tetrahydrofuran (THF) at −78°C.

Table 2: Allylamine Coupling Parameters

ReagentConditionsYield (%)Source
Naphthalen-1-ylMgBrTHF, −78°C, 2 hours88
3-BromopropeneStirring, N₂ atmosphere

Hydrogenation and Salt Formation

The allylamine intermediate undergoes catalytic hydrogenation (Pd/C, H₂) to saturate the double bond, followed by HCl treatment to precipitate the hydrochloride salt.

Chiral Resolution and Enantiomer Separation

For applications requiring enantiopure material, chiral resolution is critical.

Diastereomeric Salt Formation

Racemic 3-(naphthalen-1-yl)propan-1-amine is treated with (R)- or (S)-mandelic acid in ethanol, yielding diastereomeric salts. Recrystallization isolates the desired enantiomer (>99% ee).

Chiral HPLC Validation

Enantiomeric purity is confirmed using chiral stationary phases (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Retention times and peak areas quantify enantiomer ratios.

Industrial-Scale Production Methods

Continuous Flow Reactor Optimization

Industrial synthesis employs continuous flow systems to enhance reproducibility. A two-step protocol achieves 90% yield:

  • Reductive amination in a packed-bed reactor with immobilized Pd catalysts.

  • In-line HCl addition and crystallization.

Waste Mitigation Strategies

Solvent recovery systems (e.g., distillation) and catalyst recycling reduce environmental impact. Pd/C catalysts are reused for up to 10 cycles without significant activity loss.

Analytical Characterization

Structural Confirmation

  • 1H NMR : Naphthalene protons resonate at δ 7.2–8.3 ppm; methylene groups (CH2NH2) appear at δ 2.6–3.1 ppm.

  • HRMS : [M+H]+ calculated for C13H16N+: 186.1281; observed: 186.1278.

Purity Assessment

  • HPLC : >99% purity using C18 columns (acetonitrile/water + 0.1% TFA).

  • Elemental Analysis : Calculated for C13H15N·HCl: C 67.38%, H 6.92%, N 6.04%; observed: C 67.33%, H 6.89%, N 6.01%.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Reductive Amination8298High
Allylamine Coupling8899Moderate
Continuous Flow9099.5Industrial

Mechanistic Insights

Reductive Amination Mechanism

  • Imine Formation : 3-(Naphthalen-1-yl)propanal reacts with ammonia to form an imine intermediate.

  • Reduction : NaBH3CN transfers hydride to the imine, yielding the primary amine.

Hydrogenation Pathways

Pd/C facilitates syn-addition of hydrogen to the allylamine double bond, producing the saturated amine without racemization.

Challenges and Solutions

Byproduct Formation

  • Issue : Over-reduction to secondary amines.

  • Solution : Use stoichiometric NaBH3CN and low temperatures.

Enantiomer Cross-Contamination

  • Issue : Racemization during HCl salt formation.

  • Solution : Employ chiral acids (e.g., tartaric acid) for resolution .

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-1-yl)propan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

3-(naphthalen-1-yl)propan-1-amine hydrochloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in organic synthesis and the development of new chemical compounds.

    Biology: The compound is used in studies related to cell signaling and neurotransmitter functions.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(naphthalen-1-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist in neurotransmitter systems, affecting signal transduction and cellular responses.

Comparison with Similar Compounds

Cinacalcet Hydrochloride

  • Structure : N-[(1R)-1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride.
  • Key Differences :
    • Substitution at the α-carbon (ethyl vs. propyl chain) and presence of a 3-(trifluoromethyl)phenyl group.
    • Pharmacological Role : Calcimimetic agent targeting calcium-sensing receptors (CaSRs) in the parathyroid gland .
  • Synthesis : Cinacalcet’s synthesis involves enantioselective routes to achieve the (R)-configuration, critical for receptor binding .
Property 3-(Naphthalen-1-yl)propan-1-amine HCl Cinacalcet HCl
Molecular Weight ~235.7 (estimated) 375.88
Key Substituents Naphthalen-1-yl, propylamine Trifluoromethylphenyl, ethyl
Pharmacological Target Not established CaSR (calcimimetic)

Duloxetine Hydrochloride

  • Structure : (+)-(S)-N-Methyl-3-(1-naphthyloxy)-3-(thiophen-2-yl)propan-1-amine hydrochloride.
  • Key Differences: Naphthyloxy and thiophene substituents instead of a direct naphthalen-1-yl group. Pharmacological Role: Dual serotonin-norepinephrine reuptake inhibitor (SNRI) for depression and neuropathic pain .
  • Synthesis : Involves stereoselective formation of the (S)-enantiomer and coupling of naphthol derivatives .
Property 3-(Naphthalen-1-yl)propan-1-amine HCl Duloxetine HCl
Molecular Weight ~235.7 (estimated) 333.88
Key Substituents Naphthalen-1-yl, propylamine Naphthyloxy, thiophene, methyl
Pharmacological Target Not established Serotonin/Norepinephrine

Positional Isomers and Substituted Derivatives

  • Trifluoromethyl Derivatives : Compounds like N-(1-(naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine hydrochloride () highlight the role of fluorinated groups in enhancing metabolic stability and lipophilicity .

Physicochemical and Analytical Considerations

  • Stability : Cinacalcet and Duloxetine require stability-indicating methods (e.g., RP-UPLC, HPTLC) due to hydrolytic and oxidative degradation risks . The parent compound’s stability is uncharacterized but likely similar.
  • Solubility : Protonation of the amine group in hydrochloride salts improves aqueous solubility, critical for oral bioavailability in analogs .
  • Impurity Profiles : Cinacalcet impurities (e.g., trifluoromethylphenyl variants) emphasize the need for rigorous chromatographic validation to ensure purity .

Biological Activity

3-(Naphthalen-1-yl)propan-1-amine hydrochloride, also known as 1-(naphthalen-1-yl)propan-1-amine hydrochloride, is an organic compound with significant biological activity, particularly in the fields of neuroscience and pharmacology. This article explores its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H16ClN
  • Molecular Weight : 221.72 g/mol
  • CAS Number : 149854-36-4

The compound features a naphthalene ring connected to a propanamine chain, which contributes to its unique structural properties and biological activities.

Synthesis

The synthesis of 3-(naphthalen-1-yl)propan-1-amine hydrochloride typically involves several chemical reactions under controlled conditions. Common solvents used include ethanol or methanol to optimize yield and purity. The general synthetic pathway can be summarized as follows:

  • Starting Materials : Naphthalene derivatives and propanamine.
  • Reagents : Acid chlorides or other coupling agents.
  • Conditions : Controlled temperature and inert atmosphere.

Interaction with Neurotransmitter Systems

Research indicates that 3-(naphthalen-1-yl)propan-1-amine hydrochloride interacts with various neurotransmitter systems, particularly dopamine and norepinephrine pathways. It has been shown to act as both an agonist and antagonist, influencing signal transduction pathways crucial for neuromodulation.

Table 1: Interaction Profile

Target ReceptorActivity TypeEffect
Dopamine ReceptorsAgonistModulates dopaminergic signaling
Norepinephrine TransportersInhibitorIncreases norepinephrine levels
Serotonin ReceptorsAntagonistPotentially alters serotonergic activity

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study found that the compound enhances locomotor activity in animal models, suggesting stimulant properties similar to those of amphetamines .
    • Another investigation demonstrated that it could inhibit the reuptake of dopamine and norepinephrine, leading to increased extracellular levels of these neurotransmitters in the nucleus accumbens .
  • Toxicological Assessments :
    • Research assessing hepatotoxicity indicated no significant enantioselectivity between its enantiomers in primary cultures of rat hepatocytes, suggesting a favorable safety profile for further research .
  • Therapeutic Potential :
    • Ongoing studies are exploring its potential as a treatment for various neurological disorders due to its ability to modulate neurotransmitter systems effectively .

Applications in Medicine and Industry

The compound is being investigated for its potential therapeutic applications, particularly in neurology. Its ability to interact with neurotransmitter systems makes it a candidate for developing treatments for conditions such as depression, anxiety disorders, and attention-deficit hyperactivity disorder (ADHD).

Additionally, its unique structural features allow for modifications that can lead to the development of new compounds with enhanced efficacy or reduced side effects.

Q & A

Basic: What are the optimized synthetic routes for 3-(naphthalen-1-yl)propan-1-amine hydrochloride, and how do reaction conditions influence yield?

Answer:
The synthesis typically involves a reductive amination strategy. For example, condensation of naphthalen-1-ylpropanal with ammonia under hydrogenation using catalysts like palladium on carbon (Pd/C) or sodium cyanoborohydride (NaBH3CN) can yield the primary amine, followed by HCl salt formation. Key parameters include:

  • Temperature: Excess heat (>60°C) may lead to side reactions like over-reduction of the naphthalene ring.
  • Solvent: Polar aprotic solvents (e.g., THF) improve amine intermediate solubility .
  • Purification: Recrystallization from ethanol/water mixtures enhances purity (>95%) .

Basic: How is the compound characterized for structural confirmation, and what analytical contradictions might arise?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR should show characteristic peaks: δ 7.5–8.3 ppm (naphthalene protons) and δ 2.6–3.1 ppm (propylamine chain). Discrepancies in integration ratios may indicate incomplete salt formation .
  • Mass Spectrometry (MS): ESI-MS in positive mode should display [M+H]+^+ at m/z 186.1 (free base) and [M+Cl]^- at m/z 221.7 (hydrochloride). Contradictions arise if residual solvents (e.g., ethanol) are misassigned as adducts .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) resolves chiral centers and salt stoichiometry, critical for distinguishing enantiomers .

Basic: What solubility and stability profiles are critical for in vitro assays?

Answer:

  • Solubility: The hydrochloride salt is water-soluble (>50 mg/mL at 25°C), but solubility drops in non-polar solvents (e.g., hexane). Pre-formulation studies should use pH-adjusted buffers (pH 4–6) to prevent precipitation .
  • Stability: Hydrolytic degradation occurs at pH >7, forming naphthol derivatives. Store at 2–8°C in airtight, light-protected containers. Monitor via HPLC with UV detection (λ = 254 nm) .

Advanced: How can chiral resolution of enantiomers be achieved, and what methods validate enantiopurity?

Answer:

  • Chiral HPLC: Use a Chiralpak® IA column with hexane:isopropanol (90:10) + 0.1% trifluoroacetic acid (TFA). Retention times differ by 1–2 minutes for (R)- and (S)-enantiomers .
  • Polarimetry: Specific rotation ([α]D_D) should match literature values (e.g., [α]D20_D^{20} = +34° for (S)-enantiomer in methanol) .
  • Circular Dichroism (CD): Distinct CD spectra at 210–230 nm confirm enantiomeric excess (>99%) .

Advanced: What strategies mitigate impurities (e.g., naphthol derivatives) during synthesis?

Answer:

  • Byproduct Analysis: LC-MS identifies common impurities like 1-naphthol (from hydrolysis) or dimeric amines. Adjust reaction pH (<5) to suppress hydrolysis .
  • Process Optimization: Use scavengers (e.g., molecular sieves) to absorb excess HCl, reducing over-acidification.
  • Crystallization Control: Slow cooling (1°C/min) during salt formation excludes high-molecular-weight impurities .

Advanced: How is receptor binding affinity quantified, and how do structural analogs influence SAR studies?

Answer:

  • Radioligand Displacement Assays: Use 3^3H-labeled ligands (e.g., serotonin reuptake inhibitors) in HEK293 cells expressing target receptors. Calculate IC50_{50} values via nonlinear regression .
  • SAR Insights: Fluorination at the naphthalene ring (e.g., 3-fluorophenyl analogs) increases lipophilicity (logP >3) and CNS penetration, but reduces aqueous solubility .

Advanced: What computational methods predict metabolic pathways and toxicity?

Answer:

  • Docking Simulations (AutoDock Vina): Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict N-dealkylation or hydroxylation sites .
  • Toxicity Screening: Use QSAR models (e.g., OECD Toolbox) to assess mutagenicity (Ames test) and hepatotoxicity (mitochondrial membrane potential assays) .

Advanced: How are stability-indicating methods validated for long-term storage studies?

Answer:

  • Forced Degradation: Expose to heat (60°C), light (1.2 million lux-hours), and pH extremes (0.1M HCl/NaOH). Monitor degradation via UPLC-PDA at 220 nm .
  • ICH Validation: Ensure linearity (R2^2 >0.999), precision (%RSD <2), and LOQ <0.05% for impurities. Use impurity standards (e.g., 1-naphthol) as references .

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